4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid
Description
4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid (IUPAC name: 4-[2-(4-chlorophenyl)ethyl]-1H-pyrrole-2-carboxylic acid) is a halogenated pyrrole derivative characterized by a pyrrole ring substituted with a carboxylic acid group at position 2, a phenethyl chain at position 1, and a chlorine atom at position 4 of the phenethyl moiety (SMILES: O=C(O)c1cc(cn1)CCc2ccc(Cl)cc2) . This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic, hydrophobic, and hydrogen-bonding functionalities.
Properties
CAS No. |
62569-72-6 |
|---|---|
Molecular Formula |
C13H12ClNO2 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
4-chloro-1-(2-phenylethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-11-8-12(13(16)17)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |
InChI Key |
VLPNIMAKUACNQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid typically involves the chlorination of pyrrole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 4-position of the pyrrole ring. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of 4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating steps for purification such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-1-phenethyl-1H-pyrrole-2-carboxylic acid.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 1-phenethyl-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Research Findings
- Substitution at position 1 (e.g., phenethyl vs. methyl) significantly alters steric and electronic profiles, impacting binding to biological targets .
- Chlorine placement (e.g., on the pyrrole ring vs. the aryl group) modulates electrophilicity and metabolic stability .
- Carboxylic acid positioning (e.g., position 2 vs. 3) affects hydrogen-bonding networks and crystal packing, as seen in crystallographic studies of simpler pyrrole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
